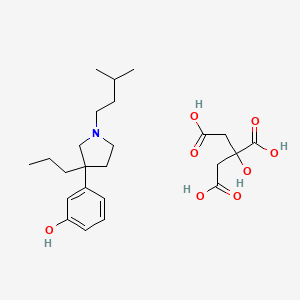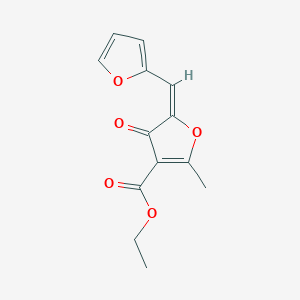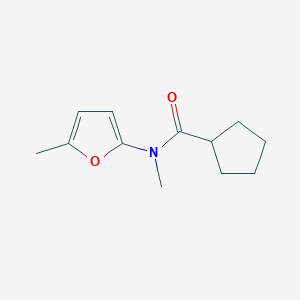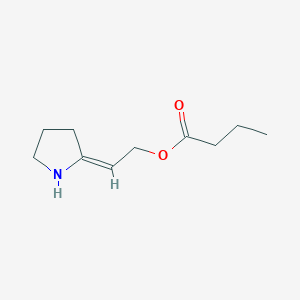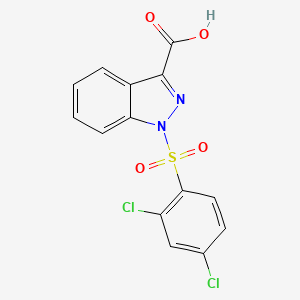
1-(2,4-Dichlorobenzene-1-sulfonyl)-1H-indazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2,4-Dichlorophenyl)sulfonyl)-1H-indazole-3-carboxylic acid is a synthetic organic compound that belongs to the class of indazole derivatives. This compound is characterized by the presence of a sulfonyl group attached to a dichlorophenyl ring and an indazole core with a carboxylic acid functional group. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2,4-Dichlorophenyl)sulfonyl)-1H-indazole-3-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the indazole derivative with a sulfonyl chloride, such as 2,4-dichlorobenzenesulfonyl chloride, in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-((2,4-Dichlorophenyl)sulfonyl)-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The dichlorophenyl ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-((2,4-Dichlorophenyl)sulfonyl)-1H-indazole-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-((2,4-Dichlorophenyl)sulfonyl)-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
1-((2,4-Dichlorophenyl)sulfonyl)-1H-indazole-3-carboxylic acid can be compared with other similar compounds, such as:
1-((2,4-Dichlorophenyl)sulfonyl)-1H-pyrrolo[2,3-b]pyridine: Similar structure but with a pyrrolo[2,3-b]pyridine core.
2,4-Dichlorophenoxyacetic acid: A simpler structure with a dichlorophenyl group and carboxylic acid but lacking the indazole core.
2,4-Dichlorophenol: A related compound with a dichlorophenyl group but without the sulfonyl and carboxylic acid groups.
The uniqueness of 1-((2,4-Dichlorophenyl)sulfonyl)-1H-indazole-3-carboxylic acid lies in its combination of the indazole core, sulfonyl group, and carboxylic acid, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
920019-84-7 |
|---|---|
Fórmula molecular |
C14H8Cl2N2O4S |
Peso molecular |
371.2 g/mol |
Nombre IUPAC |
1-(2,4-dichlorophenyl)sulfonylindazole-3-carboxylic acid |
InChI |
InChI=1S/C14H8Cl2N2O4S/c15-8-5-6-12(10(16)7-8)23(21,22)18-11-4-2-1-3-9(11)13(17-18)14(19)20/h1-7H,(H,19,20) |
Clave InChI |
FNQCMKLGLGXAKA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=NN2S(=O)(=O)C3=C(C=C(C=C3)Cl)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


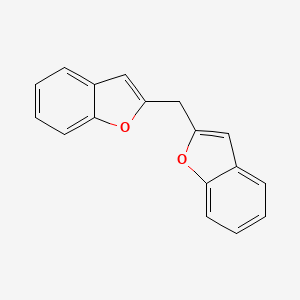

![1-(4-Bromophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one](/img/structure/B12902289.png)

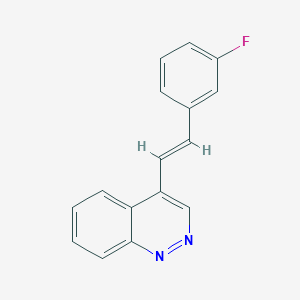
![Ethyl 2-cyano-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)acrylate](/img/structure/B12902310.png)
![N-{4-Chloro-6-[(4-methoxyphenyl)sulfanyl]pyrimidin-2-yl}-L-leucine](/img/structure/B12902316.png)
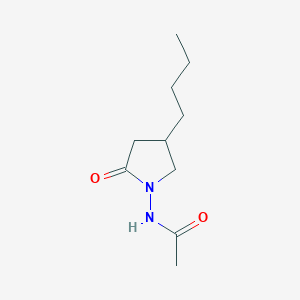
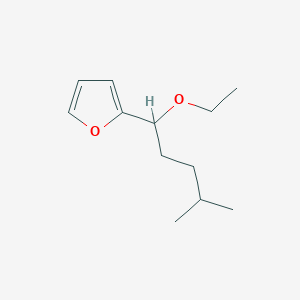
![Furo[2,3-f]-1,3-benzodioxole, 6,7-dihydro-6-methyl-](/img/structure/B12902341.png)
